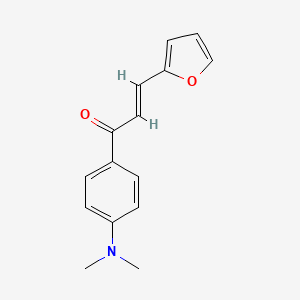

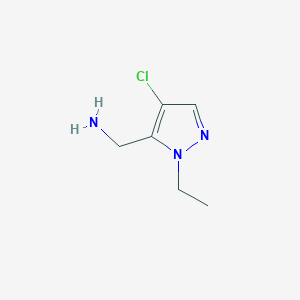

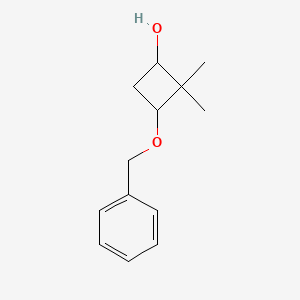

![molecular formula C11H11FN2OS B2839710 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine CAS No. 890093-35-3](/img/structure/B2839710.png)

4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been studied. For instance, a series of novel 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives was synthesized to understand their structure–activity relationship for anticonvulsant activity . Another study reported a chemoenzymatic synthesis of (2R)-2-[4-(4-cyano-2-fluorophenoxy)phenoxy]butylpropanoate based on lipase-mediated transesterification .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activities

The synthesis of thiazole derivatives, including structures related to 4-[2-(4-Fluorophenoxy)ethyl]-1,3-thiazol-2-amine, has shown significant antimicrobial activities. These derivatives have been tested against bacterial and fungal isolates, demonstrating potential in addressing various microbial infections. The synthesis processes often involve reactions with different reagents to yield a wide array of thiazole-based compounds, highlighting the versatility of thiazole chemistry in creating potentially therapeutic agents (Wardkhan et al., 2008).

Noncovalent Interaction Studies

The study of noncovalent interactions in N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, which share structural similarities with the compound of interest, provides insights into the molecular basis of drug-receptor interactions. Through crystallographic and quantum theory atoms-in-molecules (QTAIM) analysis, researchers can better understand how modifications to the thiazole ring affect binding affinity and specificity, which is crucial for drug design and development (El-Emam et al., 2020).

Biological Activity Enhancement

Modifications of the thiazole moiety, as seen in various hybrid molecules, have led to enhanced biological activities, including antimicrobial, antilipase, and antiurease effects. This suggests the potential of thiazole derivatives in developing new therapeutic agents with targeted biological activities. Such studies are pivotal in the pharmaceutical industry for the creation of drugs with improved efficacy and specificity (Başoğlu et al., 2013).

Applications in Material Science

Thiazole derivatives are also explored in material science, for instance, as electron transport layers in polymer solar cells. The structural elements derived from thiazole compounds, including those akin to this compound, contribute to the development of advanced materials for energy harvesting and storage, demonstrating the compound's versatility beyond pharmaceutical applications (Li et al., 2014).

Propriétés

IUPAC Name |

4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FN2OS/c12-8-1-3-10(4-2-8)15-6-5-9-7-16-11(13)14-9/h1-4,7H,5-6H2,(H2,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWNHPZYHAHMIPB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCC2=CSC(=N2)N)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401327928 | |

| Record name | 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24815737 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

890093-35-3 | |

| Record name | 4-[2-(4-fluorophenoxy)ethyl]-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401327928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

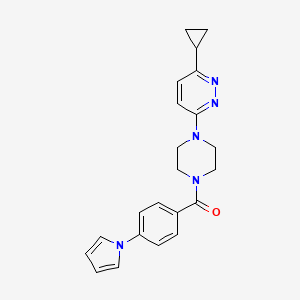

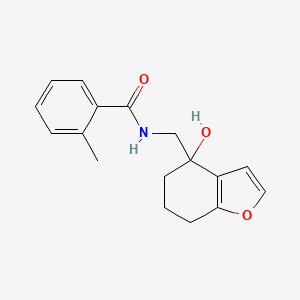

![(E)-N-[(2R,3S)-2-(1-Ethylpyrazol-4-yl)oxan-3-yl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2839627.png)

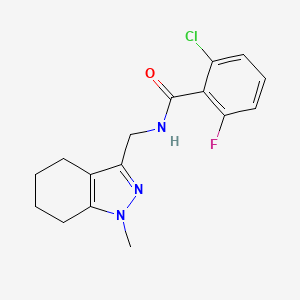

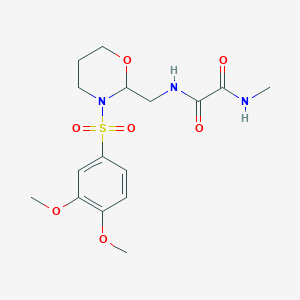

![8-(2-ethylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2839631.png)

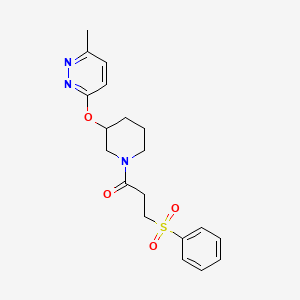

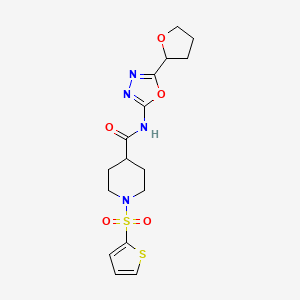

![1-(3,5-Dimethylphenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2839636.png)

![(2S)-2-[(tert-butoxycarbonyl)amino]-2-phenylethyl methanesulfonate](/img/structure/B2839639.png)

![2-Pyridinamine,5-bromo-n-[(4-bromophenyl)methyl]-](/img/structure/B2839644.png)